
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylsulfanylpropanoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of 3-methylsulfanylpropanoic acid. This can be achieved through the thiolation of propanoic acid using methylthiol under acidic conditions.
Amidation Reaction: The 3-methylsulfanylpropanoic acid is then reacted with 4-aminobenzoic acid to form 4-(3-methylsulfanylpropanoylamino)benzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: Finally, the 4-(3-methylsulfanylpropanoylamino)benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme-substrate interactions and protein binding.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic ring and ester group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a 3-methylsulfanylpropanoylamino group.
Ethyl 4-aminobenzoate: Lacks the sulfanyl and propanoylamino groups, making it less complex.
Ethyl 4-(methylsulfanyl)benzoate: Contains a methylsulfanyl group but lacks the propanoylamino moiety.
Uniqueness: Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is unique due to the presence of both the 3-methylsulfanylpropanoylamino group and the ethyl ester group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-(3-methylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)10-4-6-11(7-5-10)14-12(15)8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUAHXXEQWZZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1H-indol-3-yl)ethyl]-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7521835.png)
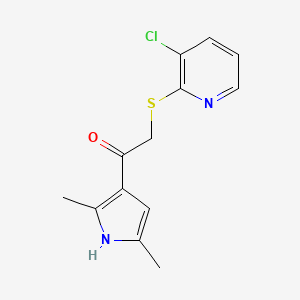
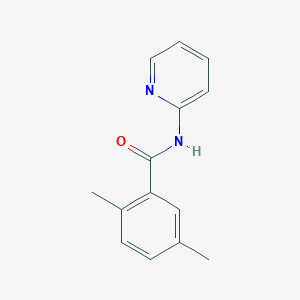
![2-[4-[(6-Chloro-4-oxoquinazolin-3-yl)methyl]phenyl]benzonitrile](/img/structure/B7521846.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(furan-3-yl)methanone](/img/structure/B7521848.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7521850.png)
![1-[(Dimethylsulfamoylamino)methyl]-2-methylbenzene](/img/structure/B7521857.png)
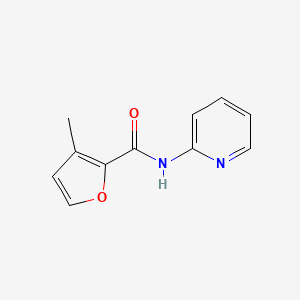
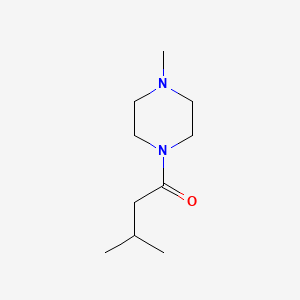
![4-Chloro-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one](/img/structure/B7521890.png)
![N-[4-(benzimidazol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7521901.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]quinazolin-4-amine](/img/structure/B7521905.png)
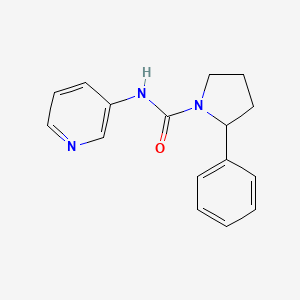
![4-[2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7521929.png)
